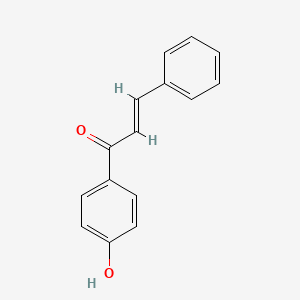![molecular formula C15H12N2O3S B7724862 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B7724862.png)
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid is a heterocyclic compound that features an imidazo[2,1-b]thiazole core with a methoxyphenyl substituent and an acrylic acid moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzothiazole with appropriate aldehydes under acidic conditions to form the imidazo[2,1-b]thiazole core. Subsequent functionalization with 4-methoxyphenyl and acrylic acid groups is achieved through various organic transformations, including nucleophilic substitution and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents can be employed to make the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazo[2,1-b]thiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound can form stable complexes with its targets, enhancing its biological activity .
相似化合物的比较
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Benzothiazole derivatives: Similar in structure but with a benzene ring fused to the thiazole, these compounds also exhibit diverse biological activities.
Uniqueness
3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the methoxyphenyl group and the acrylic acid moiety enhances its potential as a therapeutic agent, making it a valuable compound for further research and development .
属性
IUPAC Name |
(E)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-11-4-2-10(3-5-11)14-12(6-7-13(18)19)17-8-9-21-15(17)16-14/h2-9H,1H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNJHBRRZFAWIY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2-(4-Methoxyphenoxy)ethyl]ammonium chloride](/img/structure/B7724829.png)



![2-(4-Methoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B7724857.png)


